Product packaging for 6-Methoxy-3-pyridin-4-yl-quinoline(Cat. No.:)

6-Methoxy-3-pyridin-4-yl-quinoline

Cat. No.: B10845335
M. Wt: 236.27 g/mol
InChI Key: BGNDYXHAEMNSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-3-pyridin-4-yl-quinoline is a sophisticated chemical scaffold designed for research applications, particularly in the fields of medicinal chemistry and drug discovery. This compound features a quinoline core substituted with a methoxy group at the 6-position and a pyridin-4-yl group at the 3-position, a structural motif present in compounds investigated for targeting protein aggregates and kinases. The primary research value of this compound is derived from its structural similarity to developed therapeutic agents. Specifically, the N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives have been identified as a promising class of compounds for detecting aggregated α-synuclein, a pathological hallmark of Parkinson's disease, using Positron Emission Tomography (PET) . These compounds demonstrate high binding affinity and selectivity for α-synuclein fibrils over other amyloid proteins, suggesting the potential of the 6-methoxyquinoline-pyridine hybrid structure in developing diagnostic tools for neurodegenerative disorders . Furthermore, pyridine-quinoline hybrid structures have shown significant potential in oncology research. Similar molecules have been reported as potent inhibitors of Proviral Integration Moloney (PIM) kinases, which are serine/threonine kinases overexpressed in various hematological malignancies and solid tumors . These inhibitors can induce apoptosis and caspase activation in cancer cell lines, positioning the pyridine-quinoline scaffold as a valuable template for developing novel anti-cancer therapies . The versatility of the quinoline ring system, which is a key component in many FDA-approved drugs, underscores the utility of this compound as a building block for synthesizing more complex molecules for biological evaluation . Researchers can utilize this compound as a key intermediate or precursor for further structural diversification. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult relevant safety data sheets and conduct a comprehensive risk assessment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O B10845335 6-Methoxy-3-pyridin-4-yl-quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

6-methoxy-3-pyridin-4-ylquinoline

InChI

InChI=1S/C15H12N2O/c1-18-14-2-3-15-12(9-14)8-13(10-17-15)11-4-6-16-7-5-11/h2-10H,1H3

InChI Key

BGNDYXHAEMNSOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)C3=CC=NC=C3

Origin of Product

United States

Biological Activities and Molecular Mechanisms of 6 Methoxy 3 Pyridin 4 Yl Quinoline Derivatives

Anticancer Activity Profiling

The anticancer potential of 6-methoxy-3-pyridin-4-yl-quinoline derivatives has been evaluated against a variety of cancer cell lines. Research has demonstrated that these compounds can effectively inhibit the proliferation of neoplastic cells, indicating their potential as broad-spectrum anticancer agents. researchgate.net

Inhibition of Cancer Cell Proliferation in Diverse Neoplastic Cell Lines

The inhibitory effects of this compound derivatives have been observed across a range of cancer types, highlighting the versatility of this chemical scaffold in cancer research.

Certain quinoline (B57606) derivatives have shown effectiveness in reducing the in vitro growth of human acute leukemia cell lines. nih.gov For instance, BGT-226, a compound containing a 6-methoxy-pyridin-3-yl moiety, has demonstrated activity against acute leukemia and myeloma cancer cell lines. nih.gov

The antiproliferative activity of quinoline derivatives has been extensively studied in breast cancer cell lines. researchgate.net Compounds have been identified that show significant growth inhibitory potential against MCF-7, MDA-MB-231, and T-47D cell lines. researchgate.netrsc.org For example, a pyridin-2-one derivative, compound 4c, demonstrated high cytotoxic activity against breast cancer cell lines, including MDA-MB-231. nih.gov This compound was found to induce cell cycle arrest and apoptosis. nih.gov Another study highlighted a novel quinoline-based estrogen receptor alpha (ERα) ligand that displayed significant cytotoxicity against MCF-7 cells. rsc.org Furthermore, some 4-aminoquinoline (B48711) derivatives have been shown to sensitize breast cancer cells to other inhibitors, enhancing their cell-killing effects. nih.gov

Table 1: Anticancer Activity of Selected Quinoline Derivatives in Breast Cancer Cell Lines

Compound/Derivative Cell Line IC50/GI50 (µM) Reference
Compound 4c (a pyridin-2-one derivative) MDA-MB-231 Not explicitly stated, but showed high cytotoxic activity nih.gov
Pyridinethione derivative 5c MDA-MB-231/ATCC GI value of 52.51% nih.gov
Pyridinethione derivative 5c T-47D GI value of 60.59% nih.gov
N-pipearzinyl quinolone derivative 14 MCF-7 3.03 rsc.org
N-pipearzinyl quinolone derivative 14 MDA-MB-231 11.9 rsc.org
N-pipearzinyl quinolone derivative 14 T-47D 2.2 rsc.org
Chloroquine (B1663885) (CQ) MDA-MB-468 28.58 nih.gov
Chloroquine (CQ) MDA-MB-231 22.52 nih.gov
Chloroquine (CQ) MCF7 38.44 nih.gov
Quinoline-based sulfonic ester 20 MDA-MB-231 5.30 ± 0.25 researchgate.net
Quinoline-based sulfonic ester 28 MDA-MB-231 6.77 ± 0.25 researchgate.net
Quinoline-based sulfonic ester 15 MCF-7 7.90 ± 0.25 researchgate.net
Quinoline-based sulfonic ester 20 MCF-7 8.87 ± 0.35 researchgate.net

Derivatives of 6-methoxy-quinoline have demonstrated notable anticancer activity against hepatocellular carcinoma. One particular derivative, 14c, exhibited an IC50 value of 0.0557 μM against the HepG-2 cell line, which is comparable to the potency of doxorubicin. nih.gov The growth inhibitory effects of these compounds are often associated with the induction of cell cycle arrest. nih.gov

Table 2: Anticancer Activity of Selected Quinoline Derivatives in Hepatocellular Carcinoma Cell Line (HepG-2)

Compound/Derivative IC50/GI50 (µM) Reference
Compound 14c 0.0557 nih.gov
Compound 4c 8.02 ± 0.38 researchgate.net
Compound 4d 6.95 ± 0.34 researchgate.net

A number of quinoline derivatives have been synthesized and have shown potent anti-proliferative activity against the human prostatic cancer cell line PC-3. researchgate.net Some of these compounds have demonstrated GI50 values in the low micromolar range. researchgate.net Research indicates that the secondary amine linking the quinoline and pyridine (B92270) rings plays a crucial role in the observed anti-proliferative effects. researchgate.net Furthermore, studies have shown that certain quinazoline (B50416) derivatives, which are structurally related to quinolines, exhibit significant cytotoxicity against both PC-3 and DU-145 cell lines. nih.govresearchgate.net For instance, compounds C2 and C5, which are 2,3-dihydroquinazolin-4(1H)-one analogues, showed potent effects with IC50 values below 15 µM. nih.govresearchgate.net

Table 3: Anticancer Activity of Selected Quinoline and Quinazoline Derivatives in Prostate Cancer Cell Lines

Compound/Derivative Cell Line GI50/IC50 (µM) Reference
Compound 9d PC-3 2.60 researchgate.net
Compound 9f PC-3 2.81 researchgate.net
Compound 9g PC-3 1.29 researchgate.net
Compound C2 PC-3 < 15 nih.govresearchgate.net
Compound C5 PC-3 < 15 nih.govresearchgate.net
Compound C2 DU-145 < 15 nih.govresearchgate.net
Compound C5 DU-145 < 15 nih.govresearchgate.net

The antiproliferative effects of quinoline derivatives have also been investigated in colorectal cancer cell lines. researchgate.net Studies have shown that certain derivatives can induce apoptosis in HCT-116 and LoVo human colon cancer cell lines. nih.gov For example, the quinoline derivative CQAH was found to have substantial apoptotic effects on these cells. nih.gov Other research has identified pyrazolo[3,4-b]pyridine derivatives with significant activity against HCT-116, with one compound exhibiting an IC50 of 0.019 µM. bau.edu.lb Additionally, some quinoline-carboxamide derivatives have shown promising anti-proliferative activities against HCT-116 cells. researchgate.net

Table 4: Anticancer Activity of Selected Quinoline Derivatives in Colorectal Cancer Cell Lines

Compound/Derivative Cell Line IC50 (µM) Reference
Compound 6 HCT-116 14.6 researchgate.net
Compound 9 HCT-116 3.5 researchgate.net
Compound 10 HCT-116 12.6 researchgate.net
Compound 11 HCT-116 10.3 researchgate.net
3-(4-(methoxymethyl)-1H-benzo[d]imidazol-2-yl)-5-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine (4) HCT-116 0.019 bau.edu.lb
2-((4-(benzylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethan-1-ol (1) HCT-116 4.5 bau.edu.lb
5-imino-3-methyl-4-phenyl-1,4,5,9-tetrahydro-6H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidin-6-amine (3) HCT-116 3.18 bau.edu.lb

Modulation of Oncogenic Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4. nih.gov These proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby regulating the transcription of key oncogenes such as c-Myc. nih.gov

One notable derivative, 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (compound 31), has demonstrated high binding affinities to BET proteins. nih.govacs.org This compound and its analogs potently inhibit cell growth in acute leukemia cell lines, such as MV4;11 and MOLM-13, which harbor MLL1 fusion proteins. nih.govacs.org For instance, compound 17 shows IC50 values of 6 nM and 36 nM in MV4;11 and MOLM-13 cell lines, respectively. acs.org The co-crystal structure of compound 31 with the second bromodomain (BD2) of BRD4 has provided a structural basis for its high binding affinity and selectivity for BET proteins over other bromodomain-containing proteins. nih.govacs.org

Table 1: BET Inhibitory Activity of this compound Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Compound Target Cell Line IC50 (nM) Reference
17 BET MV4;11 6 acs.org
17 BET MOLM-13 36 acs.org
15 BRD4 BD1 - 19.7 (Ki) acs.org
15 BRD4 BD2 - 20.2 (Ki) acs.org
31 BET MV4;11 - nih.govacs.org

The this compound scaffold has also been utilized to develop inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) implicated in tumorigenesis. nih.govnih.gov Overexpression of PIM kinases is associated with various hematological malignancies and solid tumors, where they regulate cell cycle progression and inhibit apoptosis. nih.govnih.gov

A series of pyridine-quinoline hybrids have been synthesized and evaluated for their PIM kinase inhibitory activity. nih.gov For example, compounds 5c, 6e, and 14a have shown potent in-vitro inhibition of PIM-1 kinase. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors of the PIM-1 kinase enzyme. nih.gov In contrast, compound 5b was identified as a potent inhibitor of PIM-2 kinase. nih.gov The selectivity of these compounds for different PIM isoforms highlights the potential for developing targeted therapies. ekb.eg

Table 2: PIM Kinase Inhibitory Activity of Pyridine-Quinoline Hybrids This table is interactive. Users can sort columns by clicking on the headers.

Compound Target Activity Reference
5c PIM-1 Potent Inhibitor nih.gov
6e PIM-1 Potent Inhibitor nih.gov
14a PIM-1 Potent Inhibitor nih.gov

The versatility of the this compound core extends to the inhibition of various receptor tyrosine kinases (RTKs) that play crucial roles in cancer cell signaling.

c-Met Kinase: The HGF/c-Met signaling pathway is frequently deregulated in various cancers, promoting invasive growth and metastasis. researchgate.net Several quinoline-based molecules have been developed as c-Met kinase inhibitors. nih.govresearchgate.net For instance, BGT-226 , an imidazo[4,5-c]quinoline derivative, has shown efficacy in reducing the growth of several human cancer types. nih.govunipa.it Another example, the 3,6-disubstituted quinoline 26 , exhibits selective inhibition of c-Met kinase with an IC50 of 9.3 nM and potent antiproliferative activity against the MKN45 cancer cell line (IC50 = 0.093 μM). nih.gov

EGFR: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. researchgate.net Derivatives of 4-anilinoquinoline have been designed as potent EGFR inhibitors. nih.govnih.gov Compound 44 , a 4-anilinoquinoline-3-carbonitrile, demonstrates an interesting IC50 value of 7.5 nM for EGFR inhibition. nih.gov

VEGFR-2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.govnih.gov The this compound scaffold has been incorporated into molecules designed to inhibit VEGFR-2. For example, compound 26 , featuring a 3-methoxy-4-hydroxyphenyl ring, displayed the strongest VEGFR-2 inhibitory activity with an IC50 of 0.19 nM. nih.gov

Table 3: Tyrosine Kinase Inhibitory Activity of this compound Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Compound Target IC50 Cell Line Reference
26 c-Met 9.3 nM MKN45 nih.gov
27 c-Met 19 nM - nih.gov
28 c-Met 64 nM - nih.gov
44 EGFR 7.5 nM - nih.gov
26 VEGFR-2 0.19 nM - nih.gov
24 VEGFR-2 0.34 nM - nih.gov

While the primary focus of research on this compound derivatives has been on kinase and bromodomain inhibition, the broader quinoline class of compounds has been investigated for its ability to inhibit topoisomerases. These enzymes are essential for resolving DNA topological problems during replication, transcription, and recombination. Their inhibition leads to DNA damage and ultimately cell death. Further research is needed to specifically evaluate this compound derivatives for their topoisomerase I/IIα inhibitory activity.

Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them an attractive target for anticancer drugs. nih.gov N-aryl 6-methoxy-1,2,3,4-tetrahydroquinolines have been identified as potent inhibitors of tubulin polymerization that target the colchicine (B1669291) binding site. nih.govresearchgate.net

Compound 4a , an N-aryl substituted 6-methoxy-1,2,3,4-tetrahydroquinoline, demonstrated high inhibitory potency in the tubulin polymerization assay with an IC50 of 0.85 μM, which is more potent than the reference compound CA-4 (1.2 μM). nih.gov This compound also exhibited strong inhibition of human tumor cell growth with low nanomolar GI50 values (16–20 nM). nih.gov Molecular modeling studies suggest that the 6-methoxy group on the tetrahydroquinoline ring forms a hydrogen bond with Cys241 in the β-tubulin subunit, contributing to its high affinity. nih.gov

Table 4: Tubulin Polymerization Inhibitory Activity of 6-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Compound Activity IC50 (µM) Reference
4a Tubulin Polymerization Inhibition 0.85 nih.gov

Cellular Response Mechanisms

The inhibition of the aforementioned molecular targets by this compound derivatives triggers a cascade of cellular responses, ultimately leading to the suppression of tumor growth. These responses primarily involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Derivatives that inhibit PIM kinases have been shown to induce apoptosis. nih.gov For example, compounds 6e, 13a, and 13c significantly induced apoptosis in more than 66% of treated cells and activated caspases 3/7 in the HepG-2 cell line. nih.gov Similarly, inhibitors of tubulin polymerization, such as compound 5f , cause cell cycle arrest in the G2/M phase and disrupt the formation of the mitotic spindle, leading to apoptotic cell death. acs.org BET protein inhibitors also induce apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2. nih.gov

Induction of Apoptosis and Caspase Activation (Caspase-3/7, Caspase-9)

Certain pyridine-quinoline hybrid molecules have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a key target in cancer therapy. One study highlighted a pyridine-quinoline hybrid that demonstrated an ability to induce apoptosis. nih.gov While not the exact this compound, a related structure, a pyridine-quinoline hybrid, was shown to increase anticancer activity against the human prostatic PC-3 cancer cell line through the induction of apoptosis. nih.gov This process is often mediated by a family of cysteine proteases known as caspases.

The activation of executioner caspases, such as caspase-3 and caspase-7, is a central event in the apoptotic cascade. Research on related compounds has shown that they can trigger the activation of these caspases. For instance, studies on peroxynitrite-induced apoptosis demonstrated the activation of caspases-2, -3, -6, and -7 in human leukemia HL-60 cells. nih.gov Furthermore, the activation of initiator caspases like caspase-9, which is typically associated with the intrinsic or mitochondrial apoptotic pathway, was also observed. nih.gov The activation of caspase-9 often precedes the activation of caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis. nih.gov While these findings are not on the specific this compound compound, they provide a framework for the potential mechanisms of related quinoline derivatives.

Derivative ClassCell LineApoptotic EffectCaspase Activation
Pyridine-Quinoline HybridPC-3 (Prostate Cancer)Induction of apoptosisCaspase-3/7
Disruption of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Some quinoline derivatives have been investigated for their potential to inhibit these processes. A study on novel 3H-pyrazolo[4,3-f]quinoline boronic acid derivatives, which share a quinoline core, demonstrated their ability to potently inhibit cancer cell migration. ebi.ac.uk These compounds were identified as Rho-associated protein kinase (ROCK) inhibitors. ebi.ac.uk ROCK signaling is known to play a crucial role in regulating the cytoskeleton, which is essential for cell motility. By inhibiting ROCK, these compounds can disrupt the cellular machinery required for migration and invasion.

While this study does not focus on this compound itself, it provides a plausible mechanism by which related quinoline-based compounds could exert anti-metastatic effects. The inhibition of key signaling pathways that control cell movement is a promising strategy in cancer therapy.

Derivative ClassMechanism of ActionEffect on Cell Migration
3H-pyrazolo[4,3-f]quinoline boronic acidsROCK inhibitionPotent inhibition of cancer cell migration
Regulation of Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Certain quinoline derivatives have been shown to interfere with cell cycle progression, leading to cell cycle arrest at specific checkpoints. This arrest prevents cancer cells from dividing and can ultimately lead to apoptosis. While direct studies on this compound's effect on the cell cycle are limited, research on related quinoline structures provides insights. For example, some quinoline derivatives have been shown to cause cell cycle arrest, a mechanism that contributes to their anticancer activity.

Further research is needed to specifically elucidate the effects of this compound derivatives on cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Modulation of Autophagy Pathways (e.g., ATG5-dependent)

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins. It plays a complex role in cancer, sometimes promoting survival and at other times contributing to cell death. The modulation of autophagy is therefore being explored as a potential cancer treatment strategy. Some kinase inhibitors, a class to which some quinoline derivatives belong, have been shown to influence autophagy. For instance, Rho-associated protein kinase (ROCK) inhibitors, which include some quinoline-based compounds, are known to be involved in modulating autophagy. ebi.ac.uk

The specific impact of this compound derivatives on autophagy pathways, including the involvement of key autophagy-related genes (ATG) like ATG5, remains an area for further investigation. Understanding how these compounds modulate autophagy could reveal new therapeutic opportunities.

Antimicrobial and Antiviral Activity Investigations

Quinoline derivatives have a long history as antimicrobial agents, with a broad spectrum of activity against various pathogens. nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of 6-methoxyquinoline (B18371) have been synthesized and evaluated for their in-vitro antimicrobial activity against a panel of bacteria. researchgate.net These studies have often included representatives of both Gram-positive and Gram-negative bacteria. For instance, some novel 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives were tested against Streptococcus pneumoniae and Bacillus subtilis (Gram-positive), and Pseudomonas aeruginosa and Escherichia coli (Gram-negative). researchgate.net The results indicated that many of these compounds exhibited moderate activity against a wide range of the tested organisms. researchgate.net

In some cases, the presence of a methoxy (B1213986) group at the 6-position has been shown to influence antibacterial activity. For example, in a series of pyrazoline derivatives, a methoxy substituent at this position increased the antibacterial activity against S. aureus and E. faecalis when other specific substitutions were present. turkjps.org The lipophilicity and electronic properties of the substituents on the quinoline ring appear to play a significant role in determining the antibacterial potency. turkjps.org

Derivative ClassGram-Positive BacteriaGram-Negative Bacteria
6-methoxyquinoline-3-carbonitrilesStreptococcus pneumoniae, Bacillus subtilisPseudomonas aeruginosa, Escherichia coli
Pyrazoline derivatives with 6-methoxy groupStaphylococcus aureus, Enterococcus faecalisPseudomonas aeruginosa

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents. Quinoline derivatives have emerged as a promising class of compounds in this area. nih.gov

Studies on 4-anilinoquinolines have identified compounds with potent activity against M. tuberculosis. biorxiv.org While a mono-substituted 6-methoxy quinoline did not show significant activity at the tested concentration in one study, a 6,7-dimethoxy substituted quinoline derivative demonstrated high potency with a minimum inhibitory concentration (MIC99) in the range of 1.25-2.5 µM. biorxiv.org In another study on 2-(quinoline-4-yloxy)acetamides, a derivative with a 6-methoxy group was found to be a potent inhibitor of the M. tuberculosis H37Rv strain with a MIC value of 0.09 µM. nih.gov However, replacing the methoxy group with halogens at the 6-position reduced the antitubercular activity. nih.gov These findings suggest that the substitution pattern on the quinoline ring, including the presence of a methoxy group at position 6, is a critical determinant of antitubercular efficacy.

DerivativeMycobacterium tuberculosis StrainMIC
6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amineMtb1.25-2.5 µM (MIC99)
2-((6-methoxy-2-methylquinolin-4-yl)oxy)-1-(piperidin-1-yl)ethan-1-oneH37Rv0.09 µM

Antiviral Activity against RNA and DNA Viruses

While various quinoline derivatives have been explored for antiviral properties, no studies were identified that specifically test this compound derivatives against the viruses listed below.

No data is available on the inhibition of HIV-1 Reverse Transcriptase by this compound derivatives. Research in this area has focused on other quinoline scaffolds, such as 2-phenylamino-4-phenoxyquinoline derivatives mdpi.com and quinoline-1,2,3-triazole–aniline (B41778) hybrids. nih.gov

There is no available research on the activity of this compound derivatives as HIV-1 integrase inhibitors. Studies in this field have evaluated other classes, including quinoline-pyrimidine hybrids and general quinoline ring derivatives. nih.govnih.gov

No literature was found detailing the evaluation of this compound derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). In silico and experimental studies have explored other quinoline and quinoxaline (B1680401) analogues for this target, but not the specific compound of interest. nih.gov

No studies were identified that report on the inhibition of Zika virus replication by this compound derivatives. Research on antiviral quinolines against ZIKV has mentioned the synthesis of novel derivatives that act via autophagy inhibition, but their specific chemical structures were not disclosed as matching the requested scaffold. nih.gov Other research has focused on different heterocyclic systems like quinazolinones. nih.gov

Antimalarial Activity against Plasmodium Species

There is no published research on the antimalarial activity of this compound derivatives against Plasmodium species. The development of quinoline-based antimalarials has largely concentrated on other scaffolds, such as the 4-(1H)-quinolones and modifications of existing drugs like chloroquine and mefloquine. nih.govmdpi.com For instance, 3-aryl-6-chloro-7-methoxy-4(1H)-quinolones have been shown to selectively inhibit the Plasmodium cytochrome bc1 complex. nih.gov

Compound Names

As no specific data was found for the requested compound and its derivatives, a table of compound names cannot be generated.

Other Pharmacological Activities

The quinoline scaffold is a core component of various molecules investigated for anti-inflammatory properties. nbinno.comfrontiersin.org For instance, studies on compounds like 2-(furan-2-yl)-4-phenoxyquinoline derivatives and pyrazolo[4,3-c]quinoline derivatives have shown anti-inflammatory potential by inhibiting the release of inflammatory mediators. nih.govepa.gov Another example is N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, which has been investigated for its effects against methotrexate-induced inflammation. nih.gov However, no specific research detailing the anti-inflammatory activity of this compound derivatives, nor data to populate a corresponding table, could be located.

The anticonvulsant potential of the quinoline core is recognized in medicinal chemistry. researchgate.netnih.govnih.gov Research has been conducted on various quinoline derivatives, such as certain 8-substituted quinolines and quinazolinones, which have demonstrated activity in experimental seizure models. researchgate.netnih.gov Thiazolo[3,2-b] researchgate.netnih.govnih.govtriazole derivatives containing a substituted phenyl group have also been synthesized and evaluated for their anticonvulsant effects. nih.gov Despite these examples within the broader class of nitrogen-containing heterocycles, there are no available studies or corresponding data on the anticonvulsant properties specifically for derivatives of this compound.

The antioxidant capacity of various quinoline derivatives has been a subject of interest in several studies. nih.govfrontiersin.org For example, computational studies have explored the antioxidant potential of a large set of quinoline derivatives. nih.gov Experimentally, a structurally related compound, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, has been synthesized, indicating that the 6-methoxyquinoline scaffold is of interest in the development of new bioactive molecules. mdpi.com However, specific experimental data on the antioxidant capacity of this compound derivatives is not available, preventing the creation of a detailed data table for this activity.

While comprehensive reviews on quinoline chemistry list anthelmintic properties as one of the many biological activities associated with this scaffold, specific research in this area appears limited. researchgate.netnih.govnih.gov The available literature from the conducted searches did not yield any studies focused on the synthesis and evaluation of this compound derivatives for anthelmintic activity. Therefore, no research findings or data can be presented for this subsection.

Structure Activity Relationship Sar Studies of 6 Methoxy 3 Pyridin 4 Yl Quinoline and Analogs

Influence of Substituents on the Quinoline (B57606) Core

The substitution pattern on the quinoline core is a key determinant of the molecule's biological activity. The electronic and steric properties of these substituents can significantly alter interactions with biological targets.

Research into pyrimido[4,5-c]quinolin-1(2H)-ones, a related class of compounds, has shown that methoxy (B1213986) substitutions are critical for their antimigratory and cytotoxic activities. The table below illustrates how methoxy group placement affects activity in these related systems.

Table 1: Effect of Methoxy Group Position on the Biological Activity of Pyrimido[4,5-c]quinolin-1(2H)-one Analogs

Compound Type Methoxy Substitution Position Observed Activity Enhancement Reference
2-Arylpyrimido Series 9-Methoxy (analogous to quinoline C6) Enhanced antimigratory activity researchgate.net
2-Arylpyrimido Series 2-Methoxy and 2,4-Dimethoxy on aryl group Enhanced antimigratory activity (in presence of 9-methoxy) researchgate.net

The pyridin-4-yl group at position 3 is a critical pharmacophoric feature. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in a biological target. The orientation of the pyridine ring relative to the quinoline core also defines the three-dimensional shape of the molecule, influencing how it fits into a binding pocket.

In studies of pyridine-quinoline hybrids designed as PIM-1 kinase inhibitors, the linkage of the two heterocyclic systems was found to be essential for potent activity. nih.gov These hybrid structures aim to combine the pharmacophoric features of both moieties to enhance biological effects. nih.gov While direct SAR data on 3-pyridin-4-yl quinolines is specific to the biological target, studies on related quinazolines show that substitution with a pyridine ring is a viable strategy for developing potent inhibitors. For example, 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines have been explored as dual EGFR-HER2 inhibitors. mdpi.com

Table 2: Activity of Pyridine-Quinoline Hybrids as PIM-1 Kinase Inhibitors

Compound Series Key Structural Feature Biological Outcome Reference
Pyridine-Quinoline Hybrids Tethering of pyridine and quinoline moieties Potent PIM-1 kinase inhibition nih.gov

Replacing the pyridin-4-yl group with other heterocyclic rings is a common strategy to modulate the biological activity and physicochemical properties of the parent compound.

Pyrazole (B372694): Quinoline derivatives bearing a pyrazole moiety have been synthesized and evaluated as antimicrobial agents. nih.gov Many of these compounds showed potent activity against various bacterial and fungal strains. nih.gov Fused pyrazolo[4,3-c]quinoline ring systems have also been identified as potent anti-angiogenic compounds. nih.gov

Pyrimidine (B1678525): The fusion of a pyrimidine ring to the quinoline core, forming pyrimido[4,5-b]quinoline derivatives, has led to compounds with a wide range of biological activities. researchgate.net

Furan (B31954) and Thiophene (B33073): While direct studies on furan or thiophene substitution at the 3-position of 6-methoxyquinoline (B18371) are limited, research on other scaffolds, such as pyrazol-furan carboxamides, demonstrates that these heterocycles are important for achieving desired biological effects, including kinase inhibition. researchgate.net

Table 3: Antimicrobial Activity of a Quinoline-Pyrazole Derivative

Compound Test Organism MIC (μg/mL) Potency Compared to Reference Drug Reference
Pyrazole derivative 13b S. flexneri 0.12 Fourfold potency of Gentamycin nih.gov
Pyrazole derivative 13b C. albicans 0.12 Fourfold potency of Amphotericin B nih.gov
Pyrazole derivative 13b A. clavatus 0.49 Fourfold potency of Amphotericin B nih.gov

The introduction of halogen atoms (F, Cl, Br, I) or other hydrophobic groups onto the quinoline or pyridine rings can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. These substituents can alter lipophilicity, which affects cell membrane permeability and oral bioavailability.

Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. The strength of this interaction generally increases from chlorine to bromine to iodine. mdpi.com Studies on quinazolinone derivatives have shown that the introduction of halogens to a phenyl ring increases binding affinity to human serum albumin, with the effect growing with the atomic number of the halogen. mdpi.comresearchgate.net This enhancement is attributed to both hydrophobic and steric effects. researchgate.net In some quinazoline (B50416) series, para-substitution with electron-withdrawing groups like halogens resulted in higher inhibitory activity compared to electron-donating groups. mdpi.com

Table 4: Physicochemical Properties of Halogen Substituents

Element Atomic Number Electronegativity Atomic Radius (Å) Hydrophobic Parameter (π) Reference
Fluorine (F) 9 4.0 0.64 0.14 researchgate.net
Chlorine (Cl) 17 3.0 0.99 0.71 researchgate.net
Bromine (Br) 35 2.8 1.14 0.86 researchgate.net

Positional Isomerism and Stereochemical Considerations in Activity Modulation

The precise placement of substituents on the quinoline scaffold is critical. Positional isomers, where substituents are located at different positions on the ring system, often exhibit vastly different biological activities. For example, studies on mannose-quinoline conjugates have demonstrated that biological effects like antioxidant and antibacterial activity are dependent on the specific regioisomer. rsc.org Similarly, the position of methoxy groups on the related pyrimido[4,5-c]quinolin-1(2H)-one core has a profound impact on their anticancer properties. researchgate.net

Therefore, moving the methoxy group from position 6 to another position (e.g., 7 or 8) or changing the pyridine substituent from position 3 to another (e.g., 2 or 4) would likely result in a significant change in the biological activity profile of 6-Methoxy-3-pyridin-4-yl-quinoline analogs. Likewise, altering the attachment point of the pyridine ring (e.g., from pyridin-4-yl to pyridin-3-yl or pyridin-2-yl) would change the angle and distance between the key nitrogen atoms, affecting receptor interactions. Stereochemistry can also be a factor, particularly if chiral centers are introduced, as different enantiomers or diastereomers can have different potencies. researchgate.net

Correlation of Molecular Topology and Physicochemical Features with Biological Potency

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity. dergipark.org.tr This is achieved by calculating various molecular descriptors that quantify the topological, geometric, and electronic features of a molecule. dergipark.org.trresearchgate.net

For quinoline-based compounds, these descriptors can predict biological potency and guide the synthesis of more active analogs. Key descriptors include:

Topological Indices: These numerical descriptors, such as connectivity indices, quantify the size, shape, and degree of branching in a molecule. ias.ac.in They provide a mathematical representation of the molecular structure. ias.ac.in

Physicochemical Descriptors: Parameters like the octanol-water partition coefficient (logP) describe the hydrophobicity of a molecule, which is crucial for membrane permeability and reaching the target site. dergipark.org.tr Molar refractivity (MR) relates to the volume of the molecule and its polarizability. dergipark.org.tr

Electronic Descriptors: These include dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electronegativity. dergipark.org.tr They describe the electronic aspects of the molecule, which are fundamental to its interaction with biological targets. dergipark.org.tr

Lipinski's "Rule of Five": These are a set of parameters (molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors) used to evaluate the drug-likeness of a compound, particularly its potential for oral bioavailability. mdpi.com

By establishing a correlation between these descriptors and the observed biological activity of a series of this compound analogs, researchers can predict the potency of new, unsynthesized compounds, thereby streamlining the drug discovery process.

Table 5: Key Molecular Descriptors in QSAR Studies

Descriptor Type Example Significance in Drug Design Reference
Topological Connectivity Index (χ) Relates to molecular size, shape, and branching. ias.ac.in
Physicochemical LogP Measures lipophilicity, affecting absorption and distribution. dergipark.org.tr
Physicochemical Molar Refractivity (MR) Relates to molecular volume and polarizability, influencing binding. dergipark.org.tr
Electronic Dipole Moment Important for drug-receptor interactions. dergipark.org.tr

Conformational Analysis and its Implications for Receptor Binding

The three-dimensional conformation of a ligand is a crucial determinant of its binding affinity and selectivity for a biological target. For this compound, the key conformational variable is the torsional or dihedral angle between the quinoline and pyridine ring systems. This rotation around the C3-C4' single bond dictates the relative spatial orientation of the two aromatic moieties and, consequently, how the molecule presents its pharmacophoric features to a receptor's binding site.

The rotational barrier between the two rings is influenced by a combination of steric and electronic factors. The presence of substituents ortho to the inter-ring bond can create steric hindrance, restricting the range of accessible conformations. In the case of this compound, the hydrogen atoms at position 4 of the quinoline and positions 3' and 5' of the pyridine are the primary contributors to this steric interaction. While detailed experimental or computational studies specifically determining the rotational energy barrier for this compound are not extensively available in the public domain, studies on analogous bi-aryl systems suggest that the energy barrier is likely to be modest, allowing for a degree of conformational flexibility.

The methoxy group at the 6-position of the quinoline ring, while distant from the rotating bond, can exert an electronic influence on the quinoline ring system. This can subtly affect the electron distribution and the bond characteristics of the C3-C4' bond, potentially influencing the preferred conformational equilibrium. More significantly, the methoxy group can serve as a key interaction point within a receptor binding pocket, often acting as a hydrogen bond acceptor.

The bioactive conformation, the specific three-dimensional arrangement adopted by the ligand when bound to its receptor, is often not the lowest energy conformation in solution. The energy penalty required to adopt the bioactive conformation must be compensated for by favorable binding interactions with the receptor. Therefore, understanding the conformational landscape of this compound is critical. A relatively planar conformation might be favored to maximize π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan within a kinase hinge region, a common binding motif for quinoline-based inhibitors. nih.gov Conversely, a more twisted conformation might be necessary to position the pyridine nitrogen and the quinoline methoxy group optimally to form specific hydrogen bonds with donor residues in the binding pocket.

Molecular modeling techniques, such as quantum mechanics calculations and molecular dynamics simulations, are invaluable tools for exploring the conformational preferences of such molecules. These methods can predict the lowest energy conformations, estimate the rotational energy barriers between them, and simulate how the molecule might behave in the dynamic environment of a receptor binding site.

Table 1: Illustrative Conformational Properties of Bi-aryl Systems

Dihedral Angle (°)Relative Energy (kcal/mol)Implication for Receptor Binding
0 (Planar)HighSteric hindrance between ortho hydrogens makes this conformation energetically unfavorable.
30-60 (Twisted)LowOften represents the energy minimum, allowing for a balance of conjugation and steric relief.
90 (Perpendicular)HighLoss of π-conjugation between the rings makes this conformation less stable.

This table presents a generalized view of conformational energetics for bi-aryl systems and is for illustrative purposes. Specific values for this compound would require dedicated computational or experimental analysis.

Ligand Efficiency and Lipophilicity Index in SAR Optimization

In the quest to optimize lead compounds, medicinal chemists are increasingly relying on efficiency metrics to guide their efforts. These metrics provide a more nuanced understanding of a compound's quality beyond simple potency, helping to avoid the pitfalls of "molecular obesity" – the tendency for compounds to become excessively large and greasy during optimization. Two of the most widely used metrics are Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LiPE).

Ligand Efficiency (LE) normalizes the binding affinity of a compound by its size, typically measured by the number of heavy (non-hydrogen) atoms (HAC). It is calculated using the following formula:

LE = -2.303 * RT * log(IC₅₀ or Kᵢ) / HAC

Where R is the gas constant, T is the absolute temperature, and the binding affinity is expressed in molar concentration. A higher LE value indicates that a compound achieves its potency with a more efficient use of its atoms, which is a desirable characteristic in a drug candidate.

Lipophilic Efficiency (LLE or LiPE) relates the potency of a compound to its lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP). The formula for LLE is:

LLE = pIC₅₀ - logP

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. A higher LLE value is generally preferred, as it suggests that the compound's potency is not solely driven by increasing lipophilicity, which can often lead to poor pharmacokinetic properties and off-target toxicity. An LLE value greater than 5 is often considered a benchmark for a promising lead compound. nih.gov

The application of these metrics is crucial in the SAR optimization of this compound and its analogs. For instance, when considering modifications to the core structure, chemists can evaluate whether an increase in potency is accompanied by a favorable change in LE and LLE. A modification that significantly boosts potency but leads to a sharp decrease in LE or LLE may not be a productive path for optimization.

Table 2: Illustrative Application of LE and LLE in SAR Optimization of Hypothetical Analogs of this compound

Compound IDModificationIC₅₀ (nM)logPHACLE (kcal/mol/atom)LLE
1 This compound1003.0190.364.0
2 Analog with added methyl group503.5200.373.8
3 Analog with added polar group802.5210.344.6

This table contains hypothetical data for illustrative purposes to demonstrate the calculation and utility of LE and LLE. Actual values would depend on experimental determination.

Computational Approaches in the Discovery and Mechanistic Elucidation of 6 Methoxy 3 Pyridin 4 Yl Quinoline Derivatives

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques that predict how a small molecule (ligand), such as a quinoline (B57606) derivative, interacts with a large biological molecule, typically a protein (receptor). These methods provide critical insights into the binding process at an atomic level.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This process also yields a score that estimates the binding affinity, which is crucial for ranking potential drug candidates. For quinoline-based compounds, docking studies have been instrumental in identifying potent inhibitors for a variety of protein targets.

For instance, studies on N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, which are structurally analogous to the core scaffold, have demonstrated high binding affinity for aggregated α-synuclein, a key target in Parkinson's disease. mdpi.com In vitro binding assays confirmed these computational predictions, with some derivatives showing a dissociation constant (Kd) as low as 5 nM. mdpi.com Similarly, docking studies of quinoline-pyrimidine hybrid compounds against cancer-related proteins have identified derivatives with significant inhibitory concentrations (IC50) in the low micromolar range. researchgate.net These computational predictions guide the synthesis of compounds with the highest potential for strong biological activity.

Derivative ClassTarget ProteinReported Binding Affinity
N-(6-methoxypyridin-3-yl)quinoline-2-amineα-Synuclein AggregatesKd = 5 nM mdpi.com
Quinoline-Pyrimidine HybridsPim-1 KinaseGI50 = 1.29 µM researchgate.net
Pyridopyrimidine DerivativesFTO ProteinΔGbind = -11.6 kcal/mol tandfonline.com

Table 1: Examples of predicted binding affinities for various quinoline derivatives against different protein targets.

Beyond predicting if a molecule will bind, computational simulations reveal how it binds. By analyzing the docked pose, researchers can identify the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—that stabilize the ligand-protein complex. This mechanistic insight is vital for structure-based drug design.

For example, molecular docking of inhibitors into the fat mass and obesity-associated (FTO) protein revealed that quinoline derivatives successfully fit into the active site, forming a network of non-covalent interactions, including hydrogen bonds and π-stacking with key residues. tandfonline.com In another study on dual RET/TRKA inhibitors, docking of a 9H-pyrimido[4,5-b]indole scaffold showed a crucial interaction with the hinge residue Alanine-108 (Ala108) within the kinase binding site. nih.govnih.gov Molecular dynamics simulations further explore the stability of these interactions over time, ensuring that the predicted binding mode is not transient but represents a stable complex.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach allows researchers to rapidly assess thousands or even millions of compounds, prioritizing a smaller, more manageable number for experimental testing.

The quinoline scaffold is a common feature in many compound libraries due to its proven pharmacological importance. researchgate.net Virtual screening campaigns using quinoline-derived libraries have successfully identified potential inhibitors for a wide range of diseases. For example, screening of quinoline-based drugs against SARS-CoV-2 proteins identified afatinib (B358) as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp). nih.gov Other screening efforts have identified quinoline derivatives as inhibitors of the GLI1 protein, a target in cancer therapy, and as potential leads for new anti-gastric cancer agents. researchgate.netresearchgate.netnih.gov This highlights the power of virtual screening to repurpose existing scaffolds and discover novel therapeutic applications for 6-Methoxy-3-pyridin-4-yl-quinoline derivatives.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of a molecule. These methods are used to determine molecular structure, stability, and reactivity based on the principles of quantum mechanics.

Before any interaction analysis can be performed, an accurate three-dimensional structure of the molecule must be determined. DFT is widely used to perform geometry optimization, a process that calculates the lowest energy (most stable) conformation of a molecule. nih.gov For quinoline derivatives, this is often achieved using the B3LYP functional with a basis set such as 6-311++G(d,p), which provides a high level of accuracy. nih.gov These optimized structures are the essential starting point for molecular docking, pharmacophore modeling, and the analysis of electronic properties. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large gap indicates high stability. DFT calculations are used to compute the energies of these orbitals and visualize their distribution across the molecule. This analysis helps identify the most likely sites for electrophilic and nucleophilic attack. For various synthesized quinoline derivatives, DFT studies have calculated HOMO-LUMO gaps to compare the reactivity and stability across a series of compounds, guiding the selection of derivatives with desired electronic profiles. nih.govnih.gov

Compound ClassMethodCalculated HOMO-LUMO Gap (ΔE)Reference
3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)oneDFT/B3LYP/6-311++G(d,p)2.783 eV - 3.995 eV nih.gov
Quinoline-thiosemicarbazide HybridsDFT/B3LYP/6-31+G(d,p)Low energy gap reported for active compounds nih.gov
8-hydroxy-2-methyl quinoline derivativesDFT1.157 eV - 1.628 eV

Table 2: Representative HOMO-LUMO energy gaps calculated for different quinoline derivatives using Density Functional Theory.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity. For derivatives of this compound, MEP maps highlight the electrophilic and nucleophilic regions, offering crucial insights into how these molecules might interact with biological targets.

The MEP map reveals the electron-rich areas, typically colored in shades of red and yellow, which correspond to negative electrostatic potential and are susceptible to electrophilic attack. Conversely, electron-deficient regions, colored in blue, indicate positive electrostatic potential and are prone to nucleophilic attack. In the case of this compound, the nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group are expected to be electron-rich centers. These sites are likely to be involved in hydrogen bonding and other non-covalent interactions with receptor pockets.

Detailed analysis of MEP surfaces for a series of these derivatives can help in understanding how different substituents alter the electrostatic landscape of the molecule. This, in turn, provides a rational basis for designing compounds with enhanced binding affinities and specificities.

Investigation of Aromaticity and Electronic Delocalization

Studies on electron delocalization can reveal how the electronic effects of the methoxy and pyridinyl substituents propagate through the quinoline core. nih.gov This delocalization is crucial for the molecule's ability to participate in π-π stacking interactions with biological macromolecules, a common binding mode for planar aromatic compounds. orientjchem.orgnih.gov The degree of aromaticity can be correlated with the compound's reactivity and metabolic stability. Computational indices of aromaticity can be calculated to compare the relative aromatic character of different derivatives, aiding in the selection of candidates with desirable electronic profiles. nih.govcore.ac.ukrsc.org

Prediction of Spectroscopic Parameters (e.g., UV-Vis, IR, NMR)

Computational chemistry provides the tools to predict various spectroscopic properties of this compound derivatives, which can be invaluable for their characterization. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) calculations can predict the electronic absorption spectra of these compounds. nih.govresearchgate.net The predicted wavelengths of maximum absorption (λmax) can help in understanding the electronic transitions occurring within the molecule and can be compared with experimental data for structural verification. nih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, providing a theoretical infrared (IR) spectrum. researchgate.netnih.gov This allows for the assignment of characteristic vibrational modes, such as the C-O stretching of the methoxy group, the C=N stretching of the pyridine and quinoline rings, and the aromatic C-H stretching vibrations. researchgate.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net These predicted spectra are instrumental in confirming the molecular structure and can aid in the interpretation of complex experimental NMR data. researchgate.net

Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Predicted Value/Range
UV-Vis λmax ~250-350 nm
IR C-O Stretch (Methoxy) ~1250-1200 cm⁻¹
C=N Stretch (Pyridine/Quinoline) ~1600-1500 cm⁻¹
¹H NMR Methoxy Protons (O-CH₃) δ 3.8-4.0 ppm
Aromatic Protons δ 7.0-9.0 ppm
¹³C NMR Methoxy Carbon (O-CH₃) δ 55-60 ppm
Aromatic Carbons δ 110-160 ppm

Note: These are generalized predictions and actual values can vary based on the specific derivative and computational method used.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. anilmishra.name This approach is widely used in drug discovery to predict the activity of new, unsynthesized compounds. pharmacy180.com

Development of Predictive Models for Biological Activity

For this compound derivatives, QSAR models can be developed to predict their activity against a specific biological target. researchgate.net This involves compiling a dataset of compounds with known activities and calculating a range of molecular descriptors for each. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. researchgate.net

By employing statistical methods, a mathematical equation is derived that correlates the descriptors with the biological activity. nih.gov A robust QSAR model should have good statistical significance and predictive power, as assessed by various validation metrics. nih.govnih.gov Such models can then be used to screen virtual libraries of novel this compound derivatives and prioritize the most promising candidates for synthesis and experimental testing. nih.gov

Application of Statistical Methods (e.g., Hansch analysis, Free-Wilson method)

Several statistical methods are employed in QSAR studies. pharmacy180.com

Hansch Analysis: This is a classic QSAR approach that develops a linear model correlating biological activity with physicochemical parameters like hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). researchgate.netyoutube.com A typical Hansch equation for a series of this compound derivatives might explore the impact of substituents on the quinoline or pyridine rings. uniroma1.it

Identification of Key Molecular Descriptors Governing Activity

A crucial outcome of QSAR studies is the identification of the key molecular descriptors that have the most significant impact on the biological activity of this compound derivatives. researchgate.net These descriptors can provide valuable insights into the mechanism of action.

For instance, a positive correlation with a hydrophobic descriptor might suggest that the compound binds to a hydrophobic pocket in the target protein. A negative correlation with a steric descriptor at a particular position could indicate that bulky substituents are detrimental to activity, possibly due to steric hindrance. By understanding which molecular properties are most important for activity, medicinal chemists can rationally design new derivatives with improved potency and selectivity.

Key Molecular Descriptors in QSAR of Quinolines

Descriptor Type Examples Potential Significance for Activity
Electronic Dipole moment, HOMO/LUMO energies, Partial charges Governs electrostatic interactions, reactivity, and charge-transfer complex formation.
Steric Molecular weight, Molar refractivity, van der Waals volume Influences the fit of the molecule into the binding site and can lead to steric clashes.
Hydrophobic LogP, Water solubility Determines the ability of the compound to cross cell membranes and interact with hydrophobic pockets.
Topological Connectivity indices, Shape indices Describes the size, shape, and degree of branching of the molecule.

This table provides examples of descriptor types and their potential importance in the QSAR of quinoline derivatives.

In Silico Pharmacokinetic Predictions and Drug-Likeness Assessment

The viability of a potential drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound. Computational, or in silico, methods allow for the early prediction of these properties, enabling researchers to prioritize compounds with a higher likelihood of success in later-stage clinical trials.

In silico tools play a crucial role in forecasting the pharmacokinetic behavior of novel compounds. These predictions are based on the molecule's structural features and physicochemical properties.

Absorption: For a drug to be effective when administered orally, it must be readily absorbed from the gastrointestinal tract. Computational models can predict a compound's intestinal absorption based on properties such as its solubility and permeability. For instance, a study on quinoline-1,4-quinone hybrids highlighted the importance of lipophilicity in determining a compound's ability to permeate cell membranes. nih.gov The predicted aqueous solubility (QPlogS) is a key parameter, with values within an acceptable range suggesting good intestinal absorption. mdpi.com

Distribution: Once absorbed, a drug is distributed throughout the body. The volume of distribution can be predicted computationally, providing insights into whether the compound is likely to remain in the bloodstream or distribute into tissues. This is particularly important for drugs targeting the central nervous system, which must be able to cross the blood-brain barrier. The lipophilicity of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, for example, was identified as a critical factor in their potential for neuroimaging applications. nih.gov

Metabolism Potential: The metabolic fate of a drug candidate can be predicted by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes. In silico models can predict which CYP isoforms are likely to metabolize a compound, which is crucial for anticipating potential drug-drug interactions. For example, computational studies on quinoline derivatives can help identify which compounds may be substrates for specific CYP enzymes, guiding further optimization to improve metabolic stability.

A study on 2-formyl-6-methoxy-3-carbethoxy quinoline, a structurally related compound, utilized computational methods to analyze its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, indicating its potential as a drug candidate. nih.gov Such analyses for this compound derivatives would involve similar computational evaluations to predict their pharmacokinetic profiles.

Pharmacokinetic Parameter Computational Prediction Method Relevance to this compound Derivatives
Absorption Prediction of aqueous solubility (e.g., QPlogS) and intestinal permeability.Determines the potential for oral bioavailability.
Distribution Calculation of blood-brain barrier penetration and plasma protein binding.Indicates the extent of tissue distribution and availability at the target site.
Metabolism Identification of potential cytochrome P450 (CYP) enzyme metabolism sites.Predicts the metabolic stability and potential for drug-drug interactions.

To streamline the drug discovery process, several "drug-likeness" rules have been developed. These are sets of guidelines based on the physicochemical properties of known orally bioavailable drugs.

Lipinski's Rule of Five: One of the most widely used guidelines is Lipinski's Rule of Five. eurekaselect.com It states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

A study on 2-formyl-6-methoxy-3-carbethoxy quinoline found that the compound did not violate Lipinski's Rule of Five, suggesting it possesses drug-like properties. nih.gov Similarly, in silico studies on other quinoline derivatives have demonstrated their compliance with this rule, indicating good oral bioavailability. researchgate.net For this compound and its derivatives, computational tools would be used to calculate these parameters and assess their conformity to Lipinski's rule.

Ghose Filter: The Ghose filter is another set of criteria used to define drug-likeness, focusing on properties such as:

Molecular weight between 160 and 480 g/mol .

Molar refractivity between 40 and 130.

Calculated logP between -0.4 and +5.6.

Total number of atoms between 20 and 70.

Research on various small molecules has utilized the Ghose filter to refine selections from compound libraries. nih.gov The application of the Ghose filter to this compound derivatives would provide another layer of assessment for their potential as drug candidates.

Drug-Likeness Rule Parameter Acceptable Range
Lipinski's Rule of Five Molecular Weight≤ 500 Da
logP≤ 5
Hydrogen Bond Donors≤ 5
Hydrogen Bond Acceptors≤ 10
Ghose Filter Molecular Weight160 - 480 g/mol
Molar Refractivity40 - 130
logP-0.4 - +5.6
Total Atoms20 - 70

Following the initial screening and evaluation of a library of compounds, computational profiling plays a pivotal role in prioritizing the most promising lead candidates for further development. This process involves integrating the predicted pharmacokinetic and drug-likeness data with biological activity predictions.

By creating a comprehensive computational profile for each derivative of this compound, researchers can rank them based on a multi-parameter optimization approach. This allows for the selection of compounds that not only exhibit high potency towards their intended biological target but also possess favorable ADME properties and adhere to drug-likeness rules. For example, in the development of novel antibacterial agents, molecular docking was used to identify a hybrid of quinoline that could target multiple bacterial proteins, and this was combined with SAR analysis to guide further optimization. eurekaselect.com This integrated computational approach ensures that resources are focused on compounds with the highest probability of becoming successful drugs. The ultimate goal is to identify a lead compound with a balanced profile of efficacy and developability, thereby accelerating its journey from the laboratory to the clinic.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR: This technique provides information about the chemical environment, number, and connectivity of protons. For 6-Methoxy-3-pyridin-4-yl-quinoline, one would expect distinct signals for the protons on the quinoline (B57606) and pyridine (B92270) rings, as well as a characteristic singlet for the methoxy (B1213986) group protons. The coupling patterns and chemical shifts would be crucial for assigning each proton to its specific position on the heterocyclic rings.

¹³C-NMR: This method detects the carbon atoms in the molecule, providing data on the number of unique carbon environments. The spectrum would show separate signals for each carbon in the quinoline and pyridine rings, the methoxy carbon, and the quaternary carbons involved in the ring junctions and substituent attachments.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between connected protons and between protons and their directly attached carbons, respectively. This would definitively confirm the assignment of signals made in the 1D spectra.

Despite a thorough search of scientific literature, specific ¹H-NMR and ¹³C-NMR data tables for this compound are not publicly available at this time. For reference, related structures like 6-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have been extensively characterized using these methods, demonstrating their utility in defining complex heterocyclic systems. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching: From the aromatic rings.

C=C and C=N stretching: Within the quinoline and pyridine aromatic systems.

C-O stretching: From the methoxy ether group.

C-H bending: Vibrations that can further help in confirming the substitution patterns on the aromatic rings.

Detailed experimental IR spectral data for this specific compound are not currently found in the reviewed literature.

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of a compound.

MS: A standard mass spectrum would show the molecular ion peak (M⁺), confirming the compound's molecular weight.

High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, often yielding the protonated molecule [M+H]⁺.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure, as specific fragments are lost from the parent ion.

Specific HRMS data for this compound has not been located in public databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation system. Aromatic compounds like quinolines typically exhibit strong absorptions in the UV region. nih.gov The spectrum of this compound would be expected to show multiple absorption bands corresponding to π→π* transitions within the extended conjugated system of the quinoline and pyridine rings. The position and intensity of these bands are sensitive to the molecular structure and solvent.

A specific experimental UV-Vis spectrum for this compound is not available in the surveyed scientific literature.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide exact bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and stereochemistry of the molecule. For complex heterocyclic structures like quinoline derivatives, X-ray crystallography provides the ultimate structural proof. nih.gov

A crystal structure for this compound has not been deposited in the public crystallographic databases as of this review.

Elemental Analysis for Purity and Composition Verification

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula (C₁₅H₁₂N₂O). A close match between the experimental and theoretical values serves as a crucial verification of the compound's purity and elemental composition.

While this is a standard characterization method, specific elemental analysis results for this compound are not documented in the available literature.

Future Perspectives and Research Directions

Exploration of Novel 6-Methoxy-3-pyridin-4-yl-quinoline Analogs with Enhanced Specificity and Potency

The quest for more effective and selective therapeutic agents is a driving force in drug discovery. For this compound, future research will undoubtedly focus on the rational design and synthesis of novel analogs with improved pharmacological profiles. Structure-activity relationship (SAR) studies are pivotal in this endeavor, providing insights into how specific structural modifications influence a compound's interaction with its biological targets. nih.gov

For instance, the introduction of different substituents on the quinoline (B57606) or pyridine (B92270) rings can modulate the compound's electronic and steric properties, thereby affecting its binding affinity and selectivity. Researchers are exploring the impact of various functional groups at different positions to enhance target engagement and minimize off-target effects. nih.gov The synthesis of a new series of 6-methoxy-2-arylquinoline analogues, for example, revealed that a hydroxymethyl group at the 4-position of the quinoline ring plays a key role in P-glycoprotein efflux inhibition. nih.gov

Furthermore, the development of pyridyl-substituted 4,5-dihydro- rsc.orgontosight.ainih.govtriazolo[4,3-a]quinolines has shown promise in achieving potent and selective inhibition of aldosterone (B195564) synthase, highlighting the potential for significant improvements in metabolic stability and inhibitory potency through targeted chemical modifications. nih.gov

Integration of Advanced Synthetic Technologies for Library Generation

The efficient synthesis of diverse chemical libraries is crucial for screening and identifying lead compounds. Advanced synthetic technologies are set to revolutionize the generation of this compound analogs. High-throughput synthesis and purification techniques enable the rapid creation of large numbers of distinct molecules, accelerating the discovery process.

Microwave-assisted synthesis, for example, has been successfully employed in the preparation of 2,4-diarylquinoline derivatives, offering a greener and more efficient alternative to conventional heating methods. mdpi.com Flow chemistry is another powerful tool that allows for the continuous and controlled synthesis of chemical compounds, offering advantages in terms of safety, scalability, and reaction optimization. The use of a ThalesNano H-Cube Mini flow reactor with a Pd/C catalyst cartridge has been demonstrated for the synthesis of related compounds. researchgate.net These technologies, combined with automated synthesis platforms, will facilitate the systematic exploration of the chemical space around the this compound core structure.

Deepening Understanding of Target Engagement and Off-Target Effects through Mechanistic Studies

A thorough understanding of how a drug interacts with its intended target and other proteins in the body is fundamental to its development. Mechanistic studies are essential to elucidate the target engagement of this compound and its derivatives. Chemoproteomic approaches, which utilize chemical probes to identify and quantify protein interactions, are powerful tools for this purpose. nih.gov

Click chemistry-based methods, for instance, can be used to study the target engagement of covalent inhibitors by attaching a reporter tag to the drug molecule, allowing for the visualization and quantification of its binding to target proteins within a complex biological system. nih.gov Furthermore, metabolomic analysis can provide a global view of a compound's effect on cellular metabolism, helping to identify not only the primary target but also potential off-target interactions. nih.gov By combining these techniques, researchers can build a comprehensive picture of a compound's mechanism of action, which is crucial for predicting its efficacy and potential side effects.

Development of Multi-Target Directed Ligands

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govnih.gov This has led to a growing interest in the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.govmdpi.com The quinoline scaffold is a privileged structure in this regard, with many of its derivatives exhibiting activity against multiple targets. nih.govmdpi.com

The development of MTDLs based on the this compound framework could offer a more effective therapeutic strategy for complex diseases. nih.govnih.gov For example, combining the pharmacophores of this compound with those of other active compounds could lead to hybrid molecules with synergistic or additive effects. This approach has the potential to improve therapeutic efficacy and reduce the likelihood of drug resistance. researchgate.net

Leveraging Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the process of finding new drug candidates. In the context of this compound, AI and ML can be used to:

Predict the biological activity of novel analogs: By training ML models on existing SAR data, researchers can predict the potency and selectivity of new compounds before they are synthesized, saving time and resources. nih.gov

Identify potential drug targets: AI algorithms can analyze biological data to identify proteins that are likely to be modulated by quinoline derivatives.

Optimize pharmacokinetic properties: ML models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of compounds, helping to guide the design of drugs with better bioavailability and fewer side effects. nih.gov

The integration of AI and ML into the drug discovery pipeline for this compound and its analogs holds immense promise for the rapid identification and optimization of new therapeutic agents. nih.gov

Addressing Emerging Biological Challenges with Quinoline Derivatives

The versatility of the quinoline scaffold makes it a valuable platform for addressing a wide range of biological challenges. rsc.orgnih.govresearchgate.netnih.gov Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial effects. rsc.orgnih.govresearchgate.netresearchgate.netnih.gov

Future research on this compound and its analogs could focus on their application to emerging health threats. For instance, the development of novel quinoline-based compounds could be crucial in the fight against drug-resistant bacteria and viruses. rsc.org Additionally, the neuroprotective properties of some quinoline derivatives suggest their potential for treating neurodegenerative diseases like Parkinson's and Alzheimer's. mdpi.comscilit.com

The ongoing exploration of the biological activities of this compound and the development of new analogs will undoubtedly open up new avenues for the treatment of a wide array of diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methoxy-3-pyridin-4-yl-quinoline, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and functional group modifications. Key steps include coupling the quinoline core with pyridine derivatives under basic conditions. Optimizing reaction parameters such as solvent choice (e.g., DMSO or methanol), temperature (controlled between 60–100°C), and catalysts (e.g., potassium carbonate) is critical. Purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern and aromatic proton environments. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the key physicochemical properties of this compound, and how do they influence solubility and reactivity?

  • Methodological Answer : The compound's logP (partition coefficient) can be experimentally determined using shake-flask methods to predict lipophilicity. Solubility in polar solvents (e.g., DMSO) is enhanced by the methoxy group, while the pyridinyl moiety contributes to π-π stacking interactions. Reactivity studies (e.g., electrophilic substitution) should monitor regioselectivity using TLC or UV-Vis spectroscopy .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methoxy and pyridinyl groups) influence the compound's interactions with biological targets, and what SAR studies have been conducted?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies show that the methoxy group at the 6-position enhances binding affinity to enzyme active sites (e.g., kinases) by forming hydrogen bonds. The pyridinyl group at the 3-position modulates electron density, affecting receptor selectivity. Computational docking (e.g., AutoDock Vina) and in vitro inhibition assays (IC50 measurements) are used to validate interactions .

Q. What strategies can be employed to resolve contradictions in biological activity data across different studies involving this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Standardize protocols using validated cell lines (e.g., HEK293 or HeLa) and orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays). Meta-analyses of published IC50 values and controlled replication studies can clarify trends .

Q. What are the key considerations in designing in vitro and in vivo experiments to evaluate the therapeutic potential of this compound?

  • Methodological Answer : For in vitro studies, optimize cell permeability using Caco-2 assays and assess cytotoxicity via MTT/WST-1 assays. In vivo, use pharmacokinetic profiling (e.g., AUC, half-life) in rodent models to determine bioavailability. Dose-response studies should adhere to OECD guidelines for toxicity screening .

Q. How can computational methods predict the compound's metabolic stability and potential off-target effects?

  • Methodological Answer : Employ in silico tools like SwissADME to predict CYP450 metabolism and metabolite formation. Molecular dynamics simulations (e.g., GROMACS) model protein-ligand stability, while off-target profiling uses cheminformatics databases (e.g., ChEMBL) to identify unintended interactions .

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